molecular formula C16H18N2O2S B8722010 N-benzyl-2-butyramidothiophene-3-carboxamide CAS No. 545379-53-1

N-benzyl-2-butyramidothiophene-3-carboxamide

Cat. No.: B8722010
CAS No.: 545379-53-1
M. Wt: 302.4 g/mol
InChI Key: HWKHMFYGWLGCLY-UHFFFAOYSA-N
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Description

N-benzyl-2-butyramidothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Properties

CAS No.

545379-53-1

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-benzyl-2-(butanoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-2-6-14(19)18-16-13(9-10-21-16)15(20)17-11-12-7-4-3-5-8-12/h3-5,7-10H,2,6,11H2,1H3,(H,17,20)(H,18,19)

InChI Key

HWKHMFYGWLGCLY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CS1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-butyramidothiophene-3-carboxamide typically involves the amidation of a thiophene carboxylic acid derivative with a benzylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-butyramidothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-butyramidothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-butyramidothiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butanamide group and its position on the thiophene ring can affect its interaction with molecular targets and its overall pharmacological profile .

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